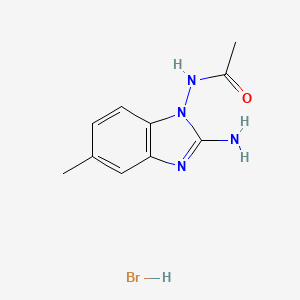
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide.
2-Amino-5-methylbenzimidazole: A closely related compound with similar structural features.
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide: The base compound without the hydrobromide salt.
Uniqueness
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds .
Properties
CAS No. |
60882-69-1 |
|---|---|
Molecular Formula |
C10H13BrN4O |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide |
InChI |
InChI=1S/C10H12N4O.BrH/c1-6-3-4-9-8(5-6)12-10(11)14(9)13-7(2)15;/h3-5H,1-2H3,(H2,11,12)(H,13,15);1H |
InChI Key |
NLFNRTPCUJSQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)NC(=O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



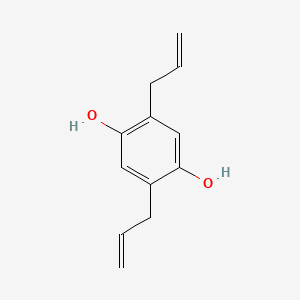
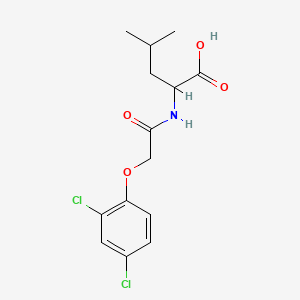
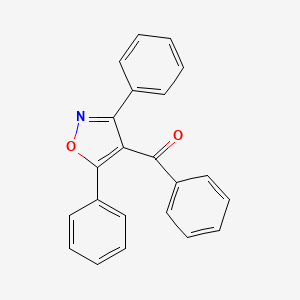
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
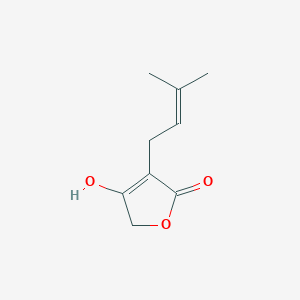
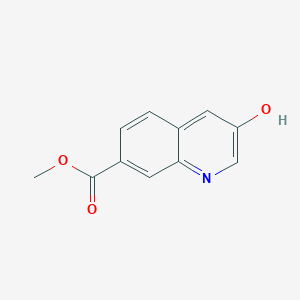

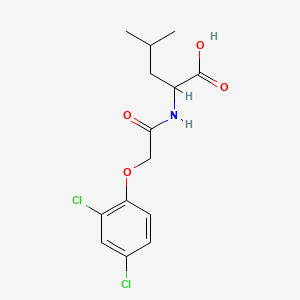
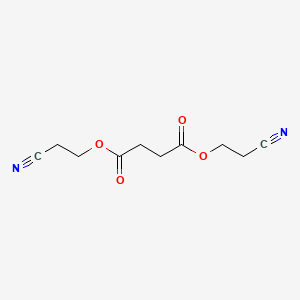
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

